molecular formula C15H11N3O3 B13889763 methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate

methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate

Cat. No.: B13889763
M. Wt: 281.27 g/mol
InChI Key: QITPOQDBSAHVEG-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate is a heterocyclic compound that features a pyrido[3,4-b]pyrazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrazine rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted pyridine with a hydrazine derivative under acidic conditions, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrido[3,4-b]pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

Methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate is unique due to its specific arrangement of functional groups and the presence of both pyridine and pyrazine rings. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-21-15(20)11-7-10-12(8-16-11)17-13(14(19)18-10)9-5-3-2-4-6-9/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITPOQDBSAHVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)NC(=O)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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